Cholecystokinin (CCK) is a peptide hormone initially isolated from the mammalian gastrointestinal tract and later discovered in the brain []. It exists in various molecular forms, including CCK-33, CCK-8, and CCK-4, with CCK-8 being the dominant biologically active form []. CCK-33 (1-21) (porcine) represents the N-terminal fragment (amino acids 1-21) of the full-length porcine CCK-33 peptide.
Cholecystokinin-33 (1-21) (porcine) is a peptide derived from the cholecystokinin family of hormones, primarily known for its role in digestion and appetite regulation. This specific variant consists of the first 21 amino acids of the longer cholecystokinin-33 peptide, which is composed of 33 amino acids in total. Cholecystokinin-33 is notable for its involvement in stimulating gallbladder contraction and pancreatic enzyme secretion, making it significant in digestive physiology.
Cholecystokinin-33 is derived from porcine sources, specifically from the gastrointestinal tract of pigs. It is synthesized as part of a larger precursor known as procholecystokinin, which undergoes enzymatic cleavage to produce various active forms, including cholecystokinin-8 and cholecystokinin-33. The peptide can be synthesized chemically or isolated from biological samples.
Cholecystokinin-33 belongs to the class of gastrointestinal hormones and neuropeptides. It is classified under the broader category of peptides that influence digestive processes and satiety signals in the body.
The synthesis of porcine cholecystokinin-33 has been achieved through several methods:
The solid-phase synthesis method typically requires the use of automated synthesizers that facilitate the precise control over reaction conditions and timing, ensuring high fidelity in peptide assembly. The classical solution method necessitates careful management of reaction conditions to avoid degradation or side reactions.
The molecular structure of cholecystokinin-33 (1-21) consists of a sequence of 21 amino acids, which can be represented as follows:
This sequence reflects its biological activity, particularly its receptor binding capabilities.
The molecular weight of cholecystokinin-33 (1-21) is approximately 2460 Da (Daltons), with a specific focus on its structural features that enable interaction with cholecystokinin receptors.
Cholecystokinin-33 participates in various biochemical reactions, primarily involving receptor binding and signal transduction pathways. Upon binding to its receptors (primarily CCK-A and CCK-B), it activates intracellular signaling cascades that lead to physiological responses such as enzyme secretion from the pancreas and gallbladder contraction.
The receptor-mediated actions involve G-protein coupled receptor pathways, where activation leads to increased intracellular calcium levels and subsequent secretion processes. The specificity of these interactions is crucial for maintaining digestive homeostasis.
Cholecystokinin-33 functions by binding to specific receptors located on pancreatic acinar cells and gallbladder smooth muscle cells. This binding initiates a series of intracellular events:
Studies have shown that synthetic forms of cholecystokinin exhibit dose-dependent effects on pancreatic enzyme secretion, underscoring its potency in digestive physiology .
Cholecystokinin-33 (1-21) is typically found as a white to off-white powder when synthesized or isolated. It is soluble in water and exhibits stability under physiological pH conditions.
The peptide shows sensitivity to hydrolysis by proteolytic enzymes due to its peptide bonds. It also has specific storage requirements, ideally kept at low temperatures to maintain stability over time.
Relevant data include:
Cholecystokinin-33 (1-21) has several applications in scientific research:
Cholecystokinin-33 (1-21), porcine (CCK-33 (1-21)), is an N-terminal fragment of the full-length CCK-33 peptide, comprising residues 1–21 of the native 33-amino-acid polypeptide. Its primary structure is defined by the sequence: Lys-Ala-Pro-Ser-Gly-Arg-Val-Ser-Met-Ile-Lys-Asn-Leu-Gln-Ser-Leu-Asp-Pro-Ser-His-Arg (using one-letter code: KAPSGRVSMIKNLQSLDPSHR) [1] [4] [7]. The peptide has a molecular weight of 2321.71 Da and a molecular formula of C₉₈H₁₆₉N₃₃O₃₀S [1] [4]. This fragment lacks the sulfated tyrosine residue (Tyr-27) and the C-terminal amidation motif (Phe-NH₂) critical for receptor activation in full-length CCK-33.
Structurally, CCK-33 (1-21) retains several conserved domains:
Table 1: Primary Structural Features of CCK-33 (1-21), Porcine
Feature | Detail |
---|---|
Amino Acid Sequence | K-A-P-S-G-R-V-S-M-I-K-N-L-Q-S-L-D-P-S-H-R |
Molecular Weight | 2321.71 Da |
Molecular Formula | C₉₈H₁₆₉N₃₃O₃₀S |
Isoelectric Point (pI) | ~10.5 (predicted, due to high basic residue content) |
Charge at Physiological pH | +4 (Lys¹, Arg⁶, Lys¹¹, Arg²¹) |
Unlike full-length CCK-33, the (1-21) fragment lacks the critical O-sulfation at Tyr-27, a modification essential for high-affinity binding to the CCK-A receptor (CCK₁R) [2] [8]. In native CCK-33, sulfation occurs via tyrosylprotein sulfotransferase (TPST) enzymes in the trans-Golgi network, adding a sulfate group to Tyr-27 using 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as a donor [6] [8]. Synthetic protocols for CCK-33 incorporate sulfated tyrosine via direct sulfation with chlorosulfonic acid before solid-phase peptide assembly [6].
Additionally, CCK-33 (1-21) lacks C-terminal α-amidation, a hallmark of bioactive CCK peptides (e.g., CCK-8). Amidation in full-length CCK-33 is catalyzed by peptidylglycine α-amidating monooxygenase (PAM), which converts glycine-extended precursors into amidated bioactive forms [8]. The absence of these modifications in CCK-33 (1-21) limits its receptor affinity but retains utility for studying N-terminal interactions.
Table 2: Key Post-Translational Modifications in CCK Peptides
Modification | Functional Role | Presence in CCK-33 (1-21)? |
---|---|---|
Tyrosine Sulfation (Tyr-27) | Enables CCK₁R activation; stabilizes bioactive conformation | Absent (truncated fragment) |
C-terminal Amidation | Enhances receptor binding affinity; prevents degradation | Absent (truncated before amidation site) |
N-terminal Acetylation | Stabilizes peptide structure | Not reported |
Porcine CCK-33 (1-21) shares high sequence homology with human CCK-33 but diverges in functional domains:
Functional studies highlight key contrasts:
Table 3: Comparative Analysis of CCK Isoforms
Isoform | Sequence Length | Key Bioactive Domains | Receptor Affinity |
---|---|---|---|
Porcine CCK-33 (1-21) | 21 residues | None (truncated) | Negligible |
Porcine CCK-33 (full) | 33 residues | Sulfated Tyr²⁷, Amidated Phe³³ | CCK₁R: High (Kd = 0.3 nM) |
Porcine CCK-8 | 8 residues | Sulfated Tyr, Amidated Phe | CCK₁R: High (Kd = 0.5 nM) |
Human CCK-33 | 33 residues | Sulfated Tyr²⁷, Amidated Phe³³ | CCK₁R: High (Kd = 0.2 nM) |
The CCK peptide family exhibits deep evolutionary conservation across Bilateria:
Notably, the N-terminal region (residues 1–21) shows higher divergence than the C-terminus. For example, Asterias rubens (starfish) SK/CCK-type peptides lack the N-terminal lysine but retain the C-terminal receptor-binding motif, suggesting selective pressure on digestive and neuronal functions [10]. In mammals, tissue-specific processing generates CCK-58, -33, -22, and -8 from a single prohormone, with endocrine cells favoring longer forms (e.g., CCK-33) and neurons producing shorter isoforms (e.g., CCK-8) [8].
Table 4: Phylogenetic Conservation of CCK-33 Domains
Species/Group | *N-terminal (1-21) Homology | C-terminal (22-33) Conservation | Physiological Role |
---|---|---|---|
Porcine | 100% | 100% | Pancreatic secretion, satiety |
Human | 95% | 100% | Gallbladder contraction, anxiety |
Mouse | 90% | 100% | Gut motility, dopamine modulation |
Chicken | 82% | 100% | Gallbladder emptying |
Drosophila (sulfakinin) | 45% | DYGHMRFamide (70%) | Feeding inhibition, gut contraction |
*Homology relative to porcine CCK-33 (1-21).
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7